(R)-N-(1-(4-Bromophenyl)ethyl)cyclohexanesulfonamide
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Overview
Description
®-N-(1-(4-Bromophenyl)ethyl)cyclohexanesulfonamide is a chiral compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a cyclohexanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(4-Bromophenyl)ethyl)cyclohexanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with ®-1-(4-Bromophenyl)ethylamine and cyclohexanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The ®-1-(4-Bromophenyl)ethylamine is dissolved in an appropriate solvent like dichloromethane. Cyclohexanesulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. The reaction mixture is stirred for several hours at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired ®-N-(1-(4-Bromophenyl)ethyl)cyclohexanesulfonamide.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-(4-Bromophenyl)ethyl)cyclohexanesulfonamide may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(4-Bromophenyl)ethyl)cyclohexanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
®-N-(1-(4-Bromophenyl)ethyl)cyclohexanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-(1-(4-Bromophenyl)ethyl)cyclohexanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the target protein, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Bromophenyl)ethylamine
- ®-1-(4-Bromophenyl)ethanol
- ®-1-(4-Bromophenyl)ethyl isocyanate
Uniqueness
®-N-(1-(4-Bromophenyl)ethyl)cyclohexanesulfonamide is unique due to the presence of both a bromophenyl group and a cyclohexanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1R)-1-(4-bromophenyl)ethyl]cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2S/c1-11(12-7-9-13(15)10-8-12)16-19(17,18)14-5-3-2-4-6-14/h7-11,14,16H,2-6H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHSVFSPXRZWFD-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)NS(=O)(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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